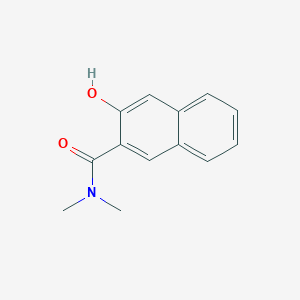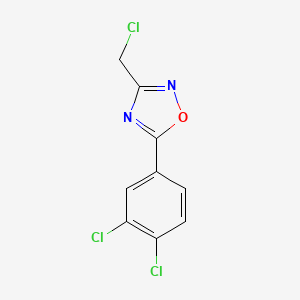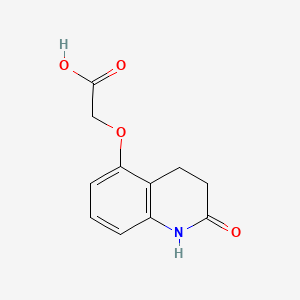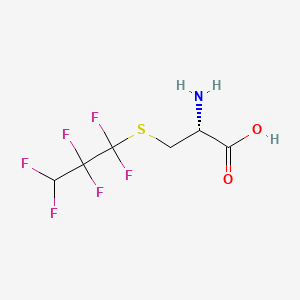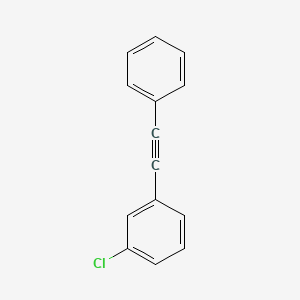
1-Chloro-3-(2-phenylethynyl)benzene
Übersicht
Beschreibung
1-Chloro-3-(2-phenylethynyl)benzene is an organochlorine compound mainly used in scientific research. It has a molecular formula of C14H9Cl and an average mass of 212.674 Da .
Synthesis Analysis
1-Chloro-3-(2-phenylethynyl)benzene can be prepared by palladium-catalyzed Kumada cross-coupling reaction . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The molecular structure of 1-Chloro-3-(2-phenylethynyl)benzene consists of a benzene ring with a chlorine atom and a phenylethynyl group attached to it .Physical And Chemical Properties Analysis
1-Chloro-3-(2-phenylethynyl)benzene has a density of 1.2±0.1 g/cm3, a boiling point of 334.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 150.8±18.6 °C .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
1,3-bis(phenylethynyl)benzene, a chromophore in polyphenylene ethynylene (PPE) dendrimers, shows an unusual Stokes shift in its emission spectrum, which may involve molecular symmetry selection rules in situations where the Born-Oppenheimer approximation is not valid. This finding has implications for the design of light-harvesting materials (Galiana & Lasorne, 2023).
The phenylethynyl-substituted benzene system demonstrates significant third-order optical non-linearity, which is enhanced by π-conjugation through the triple bond. This property is crucial for applications in optical technologies (Kondo, Yasuda, Sakaguchi, & Miya, 1995).
1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a model of polyphenylene, demonstrates a tendency for acetylene groups of neighboring molecules to arrange closely, which is significant for its application in complex-forming and cross-linking in polymer chains (Lindeman et al., 1994).
1,4-bis(phenylethynyl)benzene shows rotational dynamics of phenylene groups in its crystal structure, suggesting its potential use in the design of materials with correlated molecular motions, such as molecular "compasses" and "gyroscopes" (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).
Chemical Reactivity and Synthesis
Phenylethynyl-benzene derivatives, including 1,3-bis(phenylethynyl)benzene, exhibit rich photochemistry with potential applications in light energy harvesting assemblies and molecular electronics (Sudeep, James, Thomas, & Kamat, 2006).
Reactions of 1,2-bis(phenylethynyl)benzene with sulfur, carbon monoxide, and acetylenedicarboxylic esters lead to the formation of unusual polycyclic products, indicating its potential in synthesizing novel organic compounds (Badrieh, Greenwald, Schumann, & Blum, 1992).
The Bergman cyclization of sterically hindered substrates like 1,2-bis(phenylethynyl)benzene can yield products from phenyl shifts, relevant for solution chemistry and environments encountered in combustion and pyrolysis (Lewis & Matzger, 2005).
Material Science and Engineering Applications
1,4-Bis(phenylethynyl)benzene derivatives have been synthesized and applied as blue phase liquid crystal compositions, demonstrating the influence of different substituents on their thermal behavior and optical properties, which is crucial for advanced display technologies (Li, Li, Zhang, & Hua, 2013).
The polymerization of tetraphenylethene-containing diynes, including 1,4-bis(phenylethynyl)benzene, leads to hyperbranched polymers with high molecular weight and unique properties like aggregation-induced emission, which are applicable in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
High molecular weight poly(p-phenyleneethynylene)s synthesized via alkyne metathesis of 1,4-dipropynylated benzenes exhibit high fluorescence and thermal stability, making them suitable for applications in optoelectronic devices (Kloppenburg, Jones, & Bunz, 1999).
Eigenschaften
IUPAC Name |
1-chloro-3-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJTXRHGEOOABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346352 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2-phenylethynyl)benzene | |
CAS RN |
51624-34-1 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



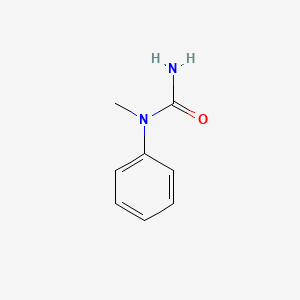
![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)
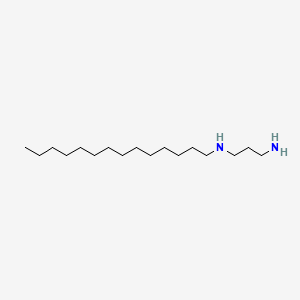
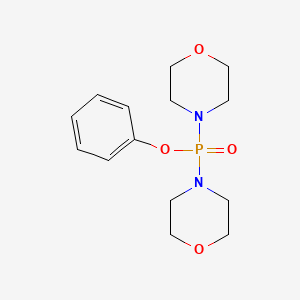
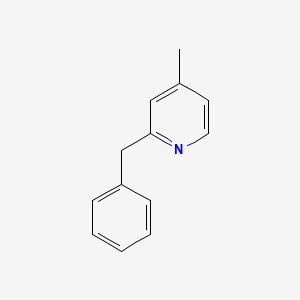
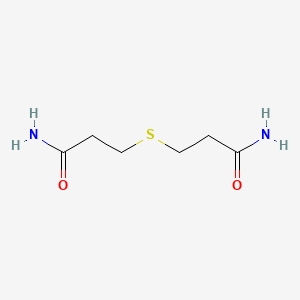
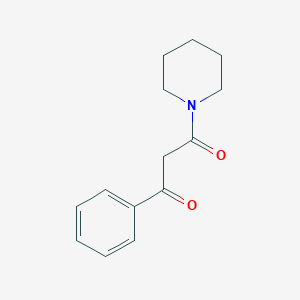
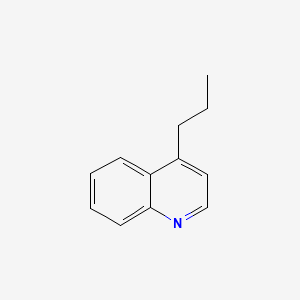
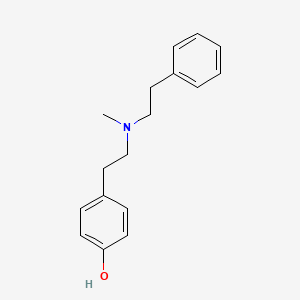
![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)
